molecular formula C9H14O3 B12335972 2-Heptenoic acid, 7-oxo-, ethyl ester, (2E)-

2-Heptenoic acid, 7-oxo-, ethyl ester, (2E)-

Cat. No.: B12335972
M. Wt: 170.21 g/mol
InChI Key: PCWFTLPHDUBEJX-FNORWQNLSA-N
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Description

2-Heptenoic acid, 7-oxo-, ethyl ester, (2E)- is an organic compound with the molecular formula C9H14O3 and a molecular weight of 170.21 g/mol . This compound is also known as ethyl (E)-7-oxohept-2-enoate. It is a derivative of heptenoic acid and is characterized by the presence of an ester functional group and a double bond in the trans configuration.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Heptenoic acid, 7-oxo-, ethyl ester, (2E)- can be achieved through various synthetic routes. One common method involves the esterification of 7-oxoheptanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the use of a Grignard reagent, where ethyl magnesium bromide reacts with 7-oxoheptanoic acid to form the desired ester. This reaction is usually performed in an anhydrous solvent such as diethyl ether or tetrahydrofuran under an inert atmosphere to prevent moisture from interfering with the reaction.

Industrial Production Methods

In industrial settings, the production of 2-Heptenoic acid, 7-oxo-, ethyl ester, (2E)- is often carried out in large-scale reactors with precise control over temperature, pressure, and reaction time. The use of continuous flow reactors allows for efficient production and minimizes the risk of side reactions. The esterification process is typically followed by purification steps such as distillation or recrystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

2-Heptenoic acid, 7-oxo-, ethyl ester, (2E)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 7-oxoheptanoic acid or other oxidized derivatives.

    Reduction: Reduction of the ester group can yield the corresponding alcohol, while reduction of the double bond can produce the saturated ester.

    Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different ester derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used for the reduction of the ester group.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: 7-oxoheptanoic acid

    Reduction: 7-hydroxyheptanoic acid or ethyl 7-hydroxyheptanoate

    Substitution: Various ester derivatives depending on the nucleophile used

Scientific Research Applications

2-Heptenoic acid, 7-oxo-, ethyl ester, (2E)- has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-Heptenoic acid, 7-oxo-, ethyl ester, (2E)- involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid, which can then participate in biochemical pathways. The double bond in the trans configuration may also play a role in its reactivity and interactions with enzymes.

Comparison with Similar Compounds

Similar Compounds

    Ethyl (E)-2-octenoate: Similar structure with an additional carbon in the chain.

    Ethyl (E)-hex-2-enoate: Similar structure with a shorter carbon chain.

    Heptanoic acid, 2-ethyl-, methyl ester: Similar ester functionality but with a different alkyl group.

Uniqueness

2-Heptenoic acid, 7-oxo-, ethyl ester, (2E)- is unique due to its specific combination of functional groups and the trans configuration of the double bond. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C9H14O3

Molecular Weight

170.21 g/mol

IUPAC Name

ethyl (E)-7-oxohept-2-enoate

InChI

InChI=1S/C9H14O3/c1-2-12-9(11)7-5-3-4-6-8-10/h5,7-8H,2-4,6H2,1H3/b7-5+

InChI Key

PCWFTLPHDUBEJX-FNORWQNLSA-N

Isomeric SMILES

CCOC(=O)/C=C/CCCC=O

Canonical SMILES

CCOC(=O)C=CCCCC=O

Origin of Product

United States

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